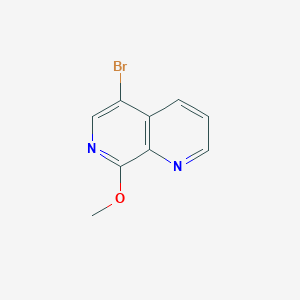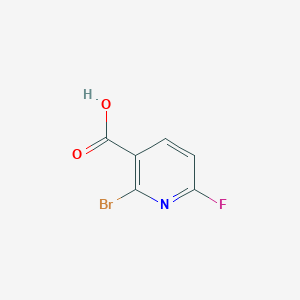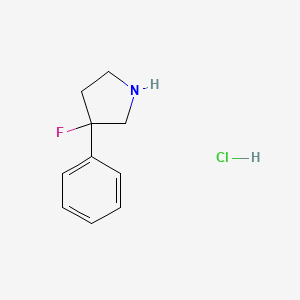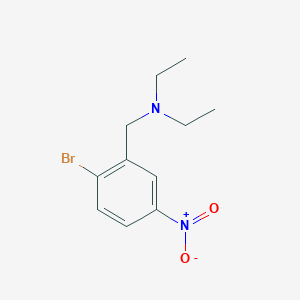
5-Bromo-8-méthoxy-1,7-naphtyridine
Vue d'ensemble
Description
5-Bromo-8-methoxy-1,7-naphthyridine is a chemical compound with the molecular formula C9H7BrN2O . It has a molecular weight of 239.07 .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes 5-Bromo-8-methoxy-1,7-naphthyridine, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of 5-Bromo-8-methoxy-1,7-naphthyridine is represented by the InChI code 1S/C9H7BrN2O/c1-13-9-8-6 (3-2-4-11-8)7 (10)5-12-9/h2-5H,1H3 .Physical And Chemical Properties Analysis
5-Bromo-8-methoxy-1,7-naphthyridine is a solid compound . It has a predicted boiling point of 327.9±37.0 °C and a predicted density of 1.591±0.06 g/cm3 .Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
5-Bromo-8-méthoxy-1,7-naphtyridine: sert de précurseur dans la synthèse de divers composés hétérocycliques. Ces composés sont cruciaux en chimie médicinale en raison de leurs activités biologiques. Les stratégies de synthèse impliquent souvent des réactions de couplage croisé, telles que le couplage de Suzuki-Miyaura, pour introduire différents substituants dans le noyau naphtyridine .
Propriétés anticancéreuses
Ce composé a été étudié pour ses propriétés anticancéreuses potentielles. Les naphtyridines, en général, ont montré une activité contre diverses lignées cellulaires cancéreuses. La relation structure-activité (RSA) et les études de modélisation moléculaire sont essentielles pour comprendre et améliorer leurs effets anticancéreux .
Activité anti-VIH
Les naphtyridines présentent un éventail d'activités biologiques, y compris des propriétés anti-VIH. La fonctionnalisation de This compound pourrait conduire à de nouveaux composés utilisables potentiellement en thérapie anti-VIH .
Applications antimicrobiennes
L'activité antimicrobienne des naphtyridines les rend précieuses dans le développement de nouveaux antibiotiques. La recherche sur la modification de This compound pourrait contribuer à ce domaine .
Utilisations analgésiques et anti-inflammatoires
Les activités analgésiques et anti-inflammatoires des naphtyridines sont d'un intérêt majeur. En étudiant la réactivité et la fonctionnalisation de This compound, les chercheurs peuvent développer de nouveaux médicaments contre la douleur et anti-inflammatoires .
Effets antioxydants
Les naphtyridines ont été reconnues pour leurs propriétés antioxydantes. L'exploration de dérivés de This compound pourrait conduire à la découverte de nouveaux antioxydants .
Mécanisme D'action
Target of Action
Naphthyridines, the class of compounds to which it belongs, have been found to exhibit a wide range of biological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It is known that naphthyridines interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Given the broad range of activities exhibited by naphthyridines, it is likely that multiple pathways are affected .
Pharmacokinetics
The compound’s molecular weight is 23907 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Naphthyridines have been associated with a variety of biological effects, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 5-Br-8-OMe-1,7-Naph for lab experiments include its relatively low cost and easy synthesis, as well as its potential for use in a variety of scientific research areas. However, there are some limitations to its use in lab experiments. For example, it is not very stable in solution and may degrade over time. In addition, it is not very soluble in water, which can make it difficult to work with in some experiments.
Orientations Futures
Given the potential applications of 5-Br-8-OMe-1,7-Naph, there are many possible future directions for research. These include further studies into its potential as an anticancer agent, its ability to modulate gene expression, its potential as a photosensitizer for photodynamic therapy, and its ability to modulate protein-protein interactions. In addition, further studies into its mechanism of action and its potential for use in other applications, such as drug delivery, are also possible.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-Bromo-8-methoxy-1,7-naphthyridine plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential anticancer properties, where it interacts with enzymes involved in cell proliferation and apoptosis . The nature of these interactions often involves binding to active sites of enzymes, thereby inhibiting or modulating their activity.
Cellular Effects
The effects of 5-Bromo-8-methoxy-1,7-naphthyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5-Bromo-8-methoxy-1,7-naphthyridine has been shown to induce apoptosis and inhibit cell proliferation . This compound can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival.
Molecular Mechanism
At the molecular level, 5-Bromo-8-methoxy-1,7-naphthyridine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes involved in DNA replication, thereby preventing cancer cell growth . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-8-methoxy-1,7-naphthyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-8-methoxy-1,7-naphthyridine remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation.
Dosage Effects in Animal Models
The effects of 5-Bromo-8-methoxy-1,7-naphthyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. Threshold effects are also noted, where a specific dosage is required to achieve the desired therapeutic outcome.
Metabolic Pathways
5-Bromo-8-methoxy-1,7-naphthyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety . Understanding these pathways is crucial for optimizing the use of 5-Bromo-8-methoxy-1,7-naphthyridine in therapeutic applications.
Transport and Distribution
Within cells and tissues, 5-Bromo-8-methoxy-1,7-naphthyridine is transported and distributed through specific mechanisms. Transporters and binding proteins play a role in its localization and accumulation . The compound’s distribution can affect its therapeutic efficacy and potential side effects. For instance, efficient transport to target tissues can enhance its anticancer activity, while accumulation in non-target tissues may lead to toxicity.
Subcellular Localization
The subcellular localization of 5-Bromo-8-methoxy-1,7-naphthyridine is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall therapeutic potential. For example, localization to the nucleus may enhance its ability to modulate gene expression and inhibit cancer cell growth.
Propriétés
IUPAC Name |
5-bromo-8-methoxy-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-13-9-8-6(3-2-4-11-8)7(10)5-12-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKRAZSBXOSEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=C1N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1447965-76-5 | |
| Record name | 5-bromo-8-methoxy-1,7-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride](/img/structure/B1448192.png)


![1-Azaspiro[4.6]undecane hydrochloride](/img/structure/B1448196.png)


![4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride](/img/structure/B1448201.png)


![[8-(Glycidyloxy)-n-octyl]trimethoxysilane](/img/structure/B1448206.png)



![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1448213.png)